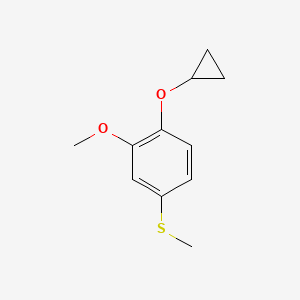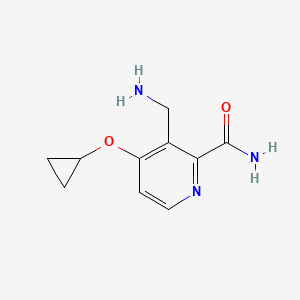
(3-Cyclopropoxy-2-isopropoxyphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclopropoxy-2-isopropoxyphenyl)methanamine is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a phenyl ring, which is further connected to a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxy-2-isopropoxyphenyl)methanamine typically involves the following steps:
Formation of the Phenyl Ring Substituents: The initial step involves the preparation of the phenyl ring with cyclopropoxy and isopropoxy substituents. This can be achieved through the reaction of phenol derivatives with appropriate alkyl halides under basic conditions.
Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be done by reacting the substituted phenyl compound with formaldehyde and ammonia or a primary amine under acidic or basic conditions to form the desired methanamine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyclopropoxy-2-isopropoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), Thiols (e.g., R-SH)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Halogenated derivatives, Thiolated derivatives
Wissenschaftliche Forschungsanwendungen
(3-Cyclopropoxy-2-isopropoxyphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (3-Cyclopropoxy-2-isopropoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Isopropoxyphenyl)methanamine: Similar structure but lacks the cyclopropoxy group.
(3-Cyclopropoxyphenyl)methanamine: Similar structure but lacks the isopropoxy group.
(3-Cyclopropoxy-5-isopropoxyphenyl)methanamine: Similar structure with different positions of the substituents.
Uniqueness
(3-Cyclopropoxy-2-isopropoxyphenyl)methanamine is unique due to the presence of both cyclopropoxy and isopropoxy groups on the phenyl ring, which can impart distinct chemical and biological properties. This dual substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
(3-cyclopropyloxy-2-propan-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C13H19NO2/c1-9(2)15-13-10(8-14)4-3-5-12(13)16-11-6-7-11/h3-5,9,11H,6-8,14H2,1-2H3 |
InChI-Schlüssel |
QOABXEQSKAXYOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC=C1OC2CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















